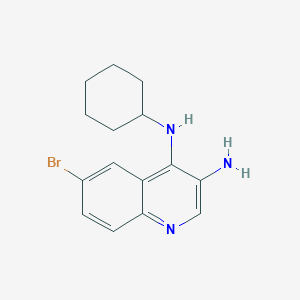
6-Bromo-N4-cyclohexylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family
Vorbereitungsmethoden
The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Analyse Chemischer Reaktionen
6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has different functional groups and exhibits distinct chemical and biological properties.
8-Bromoquinoline: Another brominated quinoline derivative with unique reactivity and applications.
4-Chloroquinoline: A chloro-substituted quinoline with different chemical behavior and uses.
Eigenschaften
Molekularformel |
C15H18BrN3 |
|---|---|
Molekulargewicht |
320.23 g/mol |
IUPAC-Name |
6-bromo-4-N-cyclohexylquinoline-3,4-diamine |
InChI |
InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19) |
InChI-Schlüssel |
CZYMEERQPNUETF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


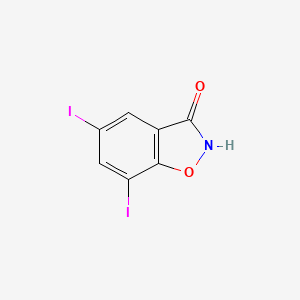




![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
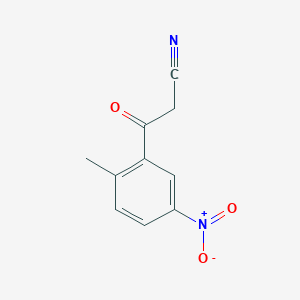
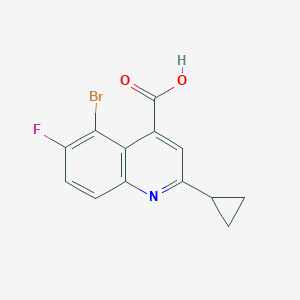

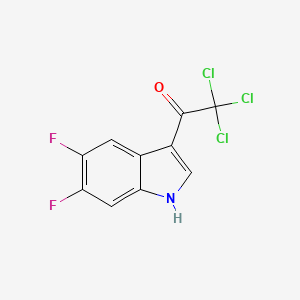
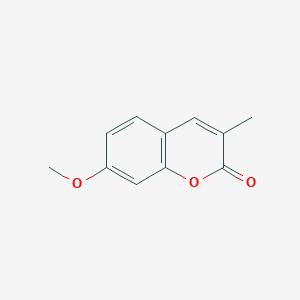
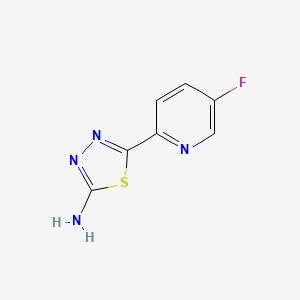
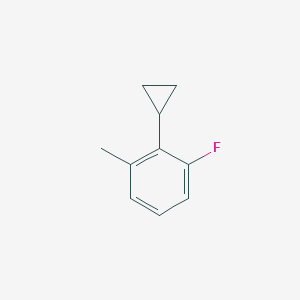
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
